molecular formula C12H12N2O3 B2354464 4-[(2-Cyanophenyl)carbamoyl]butanoic acid CAS No. 197310-78-4

4-[(2-Cyanophenyl)carbamoyl]butanoic acid

Cat. No.: B2354464
CAS No.: 197310-78-4
M. Wt: 232.239
InChI Key: LOZXDWGSQRJCPC-UHFFFAOYSA-N
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Description

4-[(2-Cyanophenyl)carbamoyl]butanoic acid is an organic compound with the molecular formula C₁₂H₁₂N₂O₃ It is known for its unique structure, which includes a cyano group attached to a phenyl ring, a carbamoyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyanophenyl)carbamoyl]butanoic acid typically involves the reaction of 2-cyanophenyl isocyanate with butanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyanophenyl)carbamoyl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-[(2-Cyanophenyl)carbamoyl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Cyanophenyl)carbamoyl]butanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbamoyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Cyanophenyl)carbamoyl]pentanoic acid: Similar structure with an additional carbon in the alkyl chain.

    4-[(2-Cyanophenyl)carbamoyl]propanoic acid: Similar structure with one less carbon in the alkyl chain.

    4-[(2-Cyanophenyl)carbamoyl]hexanoic acid: Similar structure with two additional carbons in the alkyl chain.

Uniqueness

4-[(2-Cyanophenyl)carbamoyl]butanoic acid is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications and reactions that similar compounds may not be able to perform as effectively.

Biological Activity

Overview

4-[(2-Cyanophenyl)carbamoyl]butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a butanoic acid moiety attached to a cyanophenyl carbamoyl group. This unique configuration may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways critical for cellular function.
  • Receptor Interaction : It is hypothesized that the cyano group can engage in hydrogen bonding with receptors or enzymes, influencing their activity and potentially leading to therapeutic effects.
  • Signal Transduction Modulation : The compound may affect signal transduction pathways, altering cellular responses and contributing to its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, indicating a possible role in managing inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Initial findings suggest that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential.

Research Findings and Case Studies

A review of recent literature reveals significant insights into the biological activities of this compound:

StudyFindings
Demonstrated enzyme inhibition in vitro, suggesting potential therapeutic applications.
Reported effects on cell signaling pathways linked to inflammation, indicating anti-inflammatory properties.
Showed cytotoxic effects in specific cancer cell lines, highlighting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound's solubility and stability are influenced by its chemical structure, which may affect absorption rates.
  • Metabolism : Studies are ongoing to determine how the compound is metabolized within biological systems and its resulting bioavailability.
  • Excretion : Investigations into the excretion pathways will provide insights into dosing regimens and potential accumulation in the body.

Properties

IUPAC Name

5-(2-cyanoanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-8-9-4-1-2-5-10(9)14-11(15)6-3-7-12(16)17/h1-2,4-5H,3,6-7H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZXDWGSQRJCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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